![molecular formula C18H22OS2 B14152440 1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) CAS No. 89296-11-7](/img/structure/B14152440.png)
1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is an organic compound with a complex structure It consists of two 3,4-dimethylbenzene rings connected by an oxybis(methylenesulfanediyl) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzene with a suitable oxybis(methylenesulfanediyl) precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is of particular interest in medical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Oxybis(methylene)]bis(3,4-dimethylbenzene): This compound lacks the sulfanediyl groups, making it less reactive in certain chemical reactions.
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-methylbenzene): The substitution pattern on the benzene rings differs, leading to variations in chemical reactivity and applications.
Uniqueness
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is unique due to the presence of both oxybis(methylenesulfanediyl) and 3,4-dimethylbenzene groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89296-11-7 |
|---|---|
Formule moléculaire |
C18H22OS2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
4-[(3,4-dimethylphenyl)sulfanylmethoxymethylsulfanyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H22OS2/c1-13-5-7-17(9-15(13)3)20-11-19-12-21-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3 |
Clé InChI |
KAGILQFTMAZGAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SCOCSC2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


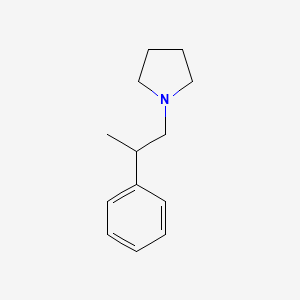

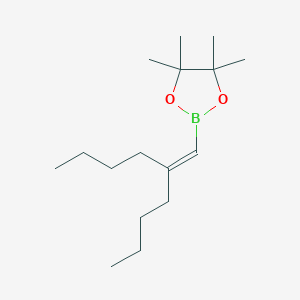
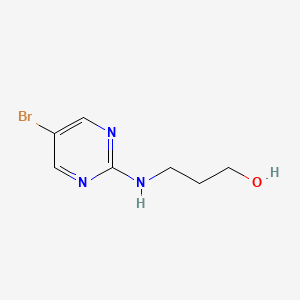
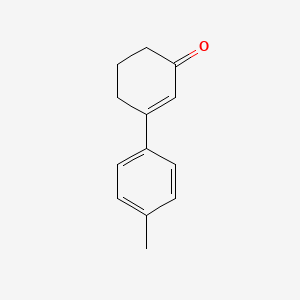
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
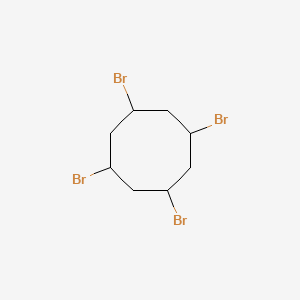
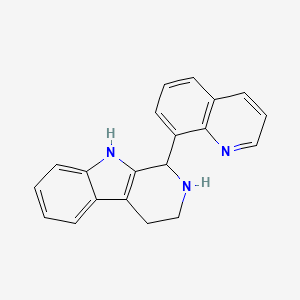

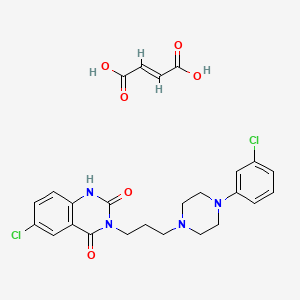
![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
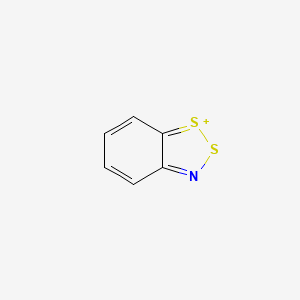
![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
